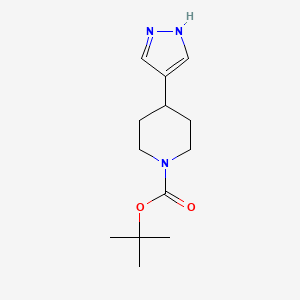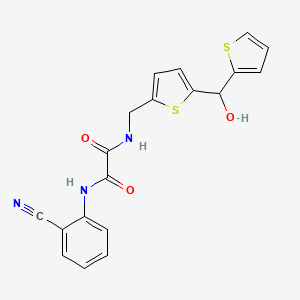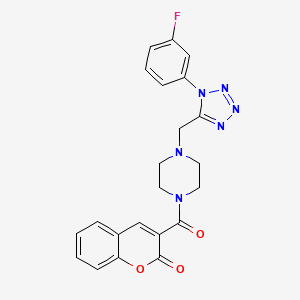![molecular formula C28H25ClN4O3S B2601871 7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422283-40-7](/img/structure/B2601871.png)
7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of fluoroquinolone, a class of important synthetic antimicrobial agents . It has a complex structure with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position .
Synthesis Analysis
The synthesis of this compound involves several steps. The residue after evaporation of solvent under vacuum was purified by silica gel chromatography to give the final product . The structure of the product was characterized with 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis
The molecular formula of the compound is C18H22N4O4 . The structure includes a piperazine ring, which is a common feature in many pharmaceutical compounds .Chemical Reactions Analysis
The compound has been involved in various chemical reactions during its synthesis. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The compound has a molecular weight of 358.4 g/mol . Its exact mass and monoisotopic mass are 358.16410520 g/mol . The compound has a topological polar surface area of 98.8 Ų .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Compounds similar to "7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one" have been synthesized through various chemical reactions. For instance, the synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-ones involves reactions of 2-(chloromethyl)-3-arylquinazolin-4(3H)-ones with N-BOC piperazine, followed by deprotection and sulfonylation steps (Acharyulu, Dubey, Reddy, & Suresh, 2010). This process might be related to or provide insights into the synthesis and chemical reactivity of the compound of interest.
Antimicrobial and Anticancer Properties
Derivatives of quinazoline, which share structural similarities with the compound , have been investigated for their antimicrobial and anticancer activities. For example, new 1,2,4-triazole derivatives have shown promising antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, 4-aminoquinoline derivatives were designed and synthesized, showing effectiveness against breast tumor cell lines, suggesting potential for anticancer applications (Solomon, Pundir, Lee, 2019).
Synthesis and Biological Potentials
The synthesis of piperazine derivatives incorporating quinazoline and their evaluation for antimicrobial and anticancer activities highlight the potential biomedical applications of these compounds. A study synthesized 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and found significant antimicrobial activity, comparable to standard drugs, and some level of anticancer activity (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).
Antioxidant and Cytotoxic Agents
The synthesis of berberine-piperazine conjugates and their evaluation as potential antioxidant and cytotoxic agents indicate another area of application. These conjugates were tested for in vitro antioxidant potency and anticancer activities, showing that some compounds were more active against certain cancer cell lines and exhibited significant radical scavenging activity (Mistry, Keum, Pandurangan, Patel, & Kim, 2016).
Mécanisme D'action
Orientations Futures
The compound and its derivatives have shown promising antimicrobial properties, especially against ciprofloxacin-resistant P. aeruginosa . Future research could focus on improving its potency against other resistant strains and reducing any potential side effects. Further studies could also explore its potential applications in other areas of medicine.
Propriétés
IUPAC Name |
7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN4O3S/c1-18(34)20-4-9-23(10-5-20)31-12-14-32(15-13-31)26(35)21-6-11-24-25(16-21)30-28(37)33(27(24)36)17-19-2-7-22(29)8-3-19/h2-5,7-10,21,24-25H,6,11-17H2,1H3,(H,30,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWXHJKQKZVBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC4C(C3)NC(=S)N(C4=O)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


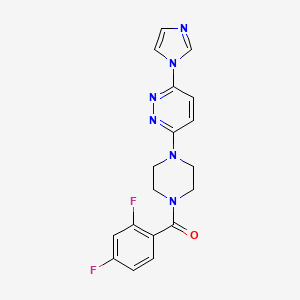
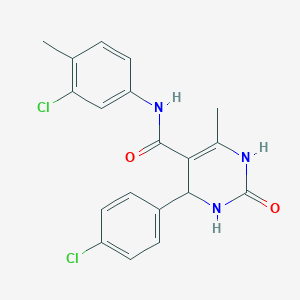
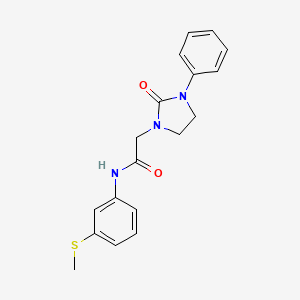
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2601797.png)
![8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2601800.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea](/img/structure/B2601802.png)
![1-(2-Methoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2601804.png)

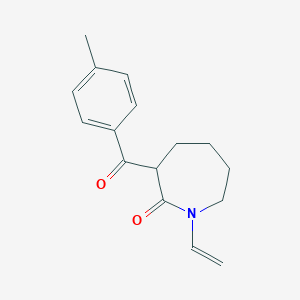
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2601807.png)
